molecular formula C16H13ClN2O3 B2974554 2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922026-98-0

2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2974554
CAS No.: 922026-98-0
M. Wt: 316.74
InChI Key: RFVHMVGGYXGJCS-UHFFFAOYSA-N
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Description

2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C16H13ClN2O3 and its molecular weight is 316.74. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Anticancer Applications

Compounds structurally related to 2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide have been synthesized and evaluated for their antibacterial and anticancer properties. For instance, novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus exhibited promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without showing cytotoxicity at antibacterial concentrations (Palkar et al., 2017). Additionally, benzoxepine-1,2,3-triazole hybrids were synthesized and found to have potential as antibacterial and anticancer agents, with some showing better activity against Gram-negative bacteria (Kuntala et al., 2015). These findings suggest that derivatives like this compound could be explored for similar applications.

Molecular Structure and Reactivity Studies

Research has also focused on understanding the molecular structure and reactivity of related compounds through spectroscopic, X-ray diffraction, and computational studies. For example, the synthesis and characterization of benzimidazole-tethered oxazepine heterocyclic hybrids revealed insights into their charge distributions and regions of electrophilic and nucleophilic reactivity, which are valuable for predicting the behavior of similar compounds in biological systems or as part of materials science applications (Almansour et al., 2016).

Novel Synthesis Methods and Chemical Interactions

Innovative synthesis methods and chemical interactions involving compounds with the oxazepine structure have been developed, such as the gold-catalyzed cycloaddition reactions with ynamides, providing a concise and chemoselective access to polysubstituted oxazines and oxazepines (Xu et al., 2018). This research demonstrates the versatility of these compounds in synthetic chemistry, potentially including the synthesis of this compound derivatives.

Properties

IUPAC Name

2-chloro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-13-4-2-1-3-11(13)16(21)19-10-5-6-14-12(9-10)15(20)18-7-8-22-14/h1-6,9H,7-8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVHMVGGYXGJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.